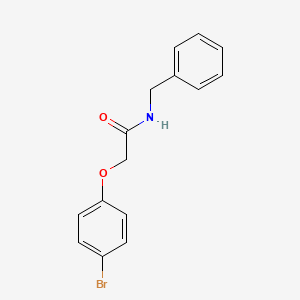

![molecular formula C20H19N3O4S B5536732 2-甲氧基-N-苯基-5-{[(4-吡啶甲基)氨基]磺酰基}苯甲酰胺](/img/structure/B5536732.png)

2-甲氧基-N-苯基-5-{[(4-吡啶甲基)氨基]磺酰基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a broader class of sulfonamides, which have been extensively investigated for their potential antitumor activities and other pharmaceutical applications. Sulfonamides are known for their diverse biological activities, including antibacterial, diuretic, and antitumor effects. The sulfonamide group, in combination with various aromatic and heterocyclic moieties, contributes to the compound's distinct chemical and physical properties.

Synthesis Analysis

The synthesis of similar sulfonamide compounds typically involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. A common approach includes the arylation of amines, followed by the introduction of the sulfonamide group through sulfonyl chloride intermediates. Specific synthesis routes vary depending on the target compound's molecular structure, with emphasis on optimizing yields and selectivity (Owa et al., 2002).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of sulfonamide compounds. These techniques provide detailed insights into the compound's crystal lattice and molecular geometry, aiding in the understanding of its chemical reactivity and interactions. The molecular structure heavily influences the compound's biological activity, making this analysis critical (Yanagi et al., 2000).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including hydrolysis, condensation, and nucleophilic substitution, influenced by their functional groups. Their chemical stability, reactivity towards electrophiles and nucleophiles, and the presence of the sulfonyl group play significant roles in their chemical properties. These attributes are essential for designing compounds with desired biological activities.

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline form, are crucial for their pharmaceutical applications. These properties affect the compound's bioavailability, stability, and formulation into dosage forms. Polymorphism, in particular, can significantly impact the drug's efficacy and storage conditions (Yanagi et al., 2000).

科学研究应用

药理特性:

- 血清素 4 受体激动剂: 一系列苯甲酰胺衍生物,包括与 2-甲氧基-N-苯基-5-{[(4-吡啶甲基)氨基]磺酰基}苯甲酰胺相关的化合物,被合成并评估其对胃肠道运动的影响。发现这些化合物可以加速胃排空并增加排便频率,表明它们具有作为新型促动力剂的潜力,且副作用较小 (Sonda 等人,2004).

癌症研究:

- 抗癌磺酰胺: 对磺酰胺重点文库的研究,包括 2-甲氧基-N-苯基-5-{[(4-吡啶甲基)氨基]磺酰基}苯甲酰胺的衍生物,表明这些化合物是有效的细胞周期抑制剂,并且已经进入临床试验阶段。它们表现出破坏微管聚合或导致 S 期分数减少以及各种癌细胞系中 G1 和/或 G2 积累等机制 (Owa 等人,2002).

神经应用:

- 阿尔茨海默病中的血清素 1A 受体: 2-甲氧基-N-苯基-5-{[(4-吡啶甲基)氨基]磺酰基}苯甲酰胺的衍生物被用于 PET 成像,以量化阿尔茨海默病患者大脑中的血清素 1A 受体密度。这项研究显示,与对照组相比,阿尔茨海默病患者的海马和中缝核中的受体密度显着降低 (Kepe 等人,2006).

化学合成和表征:

- 聚酰亚胺薄膜的合成: 二胺单体,包括与 2-甲氧基-N-苯基-5-{[(4-吡啶甲基)氨基]磺酰基}苯甲酰胺相关的二胺单体,被用于合成聚酰胺酸,然后将其转化为聚酰亚胺薄膜。这些薄膜的热学和力学性能、光学透明性和溶解性得到了表征 (Jeon 等人,2022).

催化应用:

- 醇氧化催化剂: 磺化席夫碱铜(II)配合物,由包括 2-甲氧基-N-苯基-5-{[(4-吡啶甲基)氨基]磺酰基}苯甲酰胺在内的化合物合成,被发现是醇氧化中的高效且选择性的催化剂。在伯醇和仲醇的过氧化物氧化中使用时,这些配合物表现出高周转频率和选择性 (Hazra 等人,2015).

属性

IUPAC Name |

2-methoxy-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-27-19-8-7-17(28(25,26)22-14-15-9-11-21-12-10-15)13-18(19)20(24)23-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKWXYIQGYDMBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)

![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)

![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)

![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)